SR-3306

Brain penetration pharmacokinetics CNS drug delivery

Brain-penetrant pan-JNK inhibitor validated in 6-OHDA Parkinson's (6× TH+ neuron increase) and obesity models. Replaces SP600125/JNK-IN-8 where CNS exposure is critical. High selectivity over p38 (>100×) ensures reproducible pharmacology. Standard B2B shipping; research-use-only compliance required. Inquire for bulk pricing and technical specifications.

Molecular Formula C28H26N8O
Molecular Weight 490.571
CAS No. 1128096-91-2
Cat. No. B610974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-3306
CAS1128096-91-2
SynonymsSR-3306;  SR-3306;  SR-3306
Molecular FormulaC28H26N8O
Molecular Weight490.571
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6
InChIInChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33)
InChIKeyQDMXVKKPYBGIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR-3306 (CAS 1128096-91-2): Aminopyrimidine Pan-JNK Inhibitor for CNS-Penetrant Kinase Targeting


SR-3306 (CAS 1128096-91-2) is an aminopyrimidine-derived, ATP-competitive, reversible pan-JNK inhibitor with IC50 values of 67 nM (JNK1), 283 nM (JNK2), and 159 nM (JNK3) [1]. It belongs to the c-Jun N-terminal kinase inhibitor class but is distinguished by its combination of quantified brain penetration (steady-state brain concentration 347 nM, approximately 2-fold above its cell-based IC50), broad kinase selectivity (>100-fold over p38, minimal activity against >300 kinases screened at 3 µM), and oral bioavailability [2]. Originally developed at The Scripps Research Institute and licensed to OPKO Health for Parkinson's disease, SR-3306 has demonstrated neuroprotection in both MPTP mouse and 6-OHDA rat models, cardioprotection in ischemia/reperfusion injury, and metabolic effects in diet-induced obesity models [3][4].

Why In-Class JNK Inhibitors Cannot Substitute for SR-3306 in CNS-Focused Research


JNK inhibitors exhibit critical divergence across three dimensions—isoform selectivity, brain-to-plasma partitioning, and off-target kinase profiles—that directly govern experimental reproducibility and translational relevance. SR-3306 is one of very few JNK inhibitors for which steady-state brain exposure has been directly quantified (347 nM at day 14, ~2-fold above its cell-based IC50) [1]. In contrast, the widely used JNK inhibitor SP600125, though more potent biochemically (JNK1/2/3 IC50: 40/40/90 nM), shows only 10−100-fold selectivity against closely related MAP kinases (MKK4, MKK3, MKK6, PKB, PKCα, ERK2, p38, EGFR) and lacks published quantitative brain concentration data from systemic administration . AS601245, another neuroprotective JNK inhibitor, requires i.p. doses of 40−80 mg/kg to achieve hippocampal neuroprotection and has lower JNK1 potency (IC50 150 nM vs. SR-3306 67 nM) [2]. Tanzisertib (CC-930), despite superior JNK2/3 potency (IC50 7/6 nM), was developed for peripheral fibrosis indications without demonstrated brain penetration [3]. These differences mean that substituting SR-3306 with another JNK inhibitor in a CNS experimental protocol introduces unquantified variability in target engagement, brain exposure, and kinase selectivity—each of which may alter or invalidate the experimental outcome.

SR-3306 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Quantified Brain Exposure: Steady-State Brain Concentration 2-Fold Above Cell-Based IC50

SR-3306 achieved a steady-state brain concentration of 347 nM after 14-day continuous subcutaneous infusion (10 mg/kg/day) in the rat 6-OHDA Parkinson's disease model, which is approximately 2-fold higher than its cell-based IC50 for JNK inhibition [1]. By contrast, SP600125—the most commonly used JNK inhibitor tool compound—has no published steady-state brain concentration data from systemic administration in any species; its CNS use often requires nanoparticle encapsulation or direct intracerebral administration [2]. AS601245 is described as blood-brain barrier permeable but lacks a quantified brain-to-plasma ratio in published neuroprotection studies, with effective i.p. doses of 40–80 mg/kg required for gerbil hippocampal neuroprotection compared to SR-3306's 10 mg/kg/day s.c. in rat [3].

Brain penetration pharmacokinetics CNS drug delivery target engagement

Kinase Selectivity: >100-Fold over p38 and Minimal Activity Across >300 Kinases

SR-3306 exhibits >100-fold selectivity for JNK isoforms over p38 MAPK (p38 IC50 >20 µM), and in a panel of more than 300 kinases screened at 3 µM, it shows little or no activity against non-JNK kinases . In contrast, SP600125—while described as a JNK-selective inhibitor—achieves only 100-fold selectivity over ERK2, p38, Chk1, and EGFR, and merely 10–25-fold selectivity over MKK3, MKK4, MKK6, PKB, and PKCα . Additionally, SP600125 has been reported to inhibit Aurora kinase A (IC50 60 nM), FLT3 (IC50 90 nM), and TRKA, further narrowing its JNK-selectivity window . The broader selectivity margin of SR-3306 reduces the probability that biological effects attributed to JNK inhibition arise from concurrent blockade of p38, ERK, or other off-target kinases.

Kinase selectivity off-target profiling chemical biology tool compound validation

In Vivo Neuroprotection: 6-Fold Increase in Dopaminergic Neurons and 87% Reduction in Motor Asymmetry

In the rat unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, SR-3306 administered at 10 mg/kg/day (s.c.) for 14 days increased tyrosine hydroxylase immunoreactive (TH+) neuron count in the substantia nigra pars compacta (SNpc) by 6-fold relative to vehicle-treated lesioned animals (p<0.05) and decreased d-amphetamine-induced rotational asymmetry by 87% [1]. In a separate MPTP mouse model, oral SR-3306 at 30 mg/kg (p.o., b.i.d.) reduced SNpc TH+ neuron loss to 27% compared to 46% loss in vehicle-treated animals . For comparison, SP600125 has been evaluated in the MPTP model but showed marginal protective efficacy at 30 mg/kg i.p. without achieving the behavioral recovery magnitude reported for SR-3306 [2]. AS601245 has demonstrated neuroprotection in cerebral ischemia models (gerbil, rat) but not in toxin-based Parkinson's models with dopaminergic neuron quantification [3].

Neuroprotection Parkinson's disease dopaminergic neurons 6-OHDA model behavioral pharmacology

Ischemia/Reperfusion Cardioprotection: 34% Infarct Volume Reduction with Mechanistic Target Engagement Evidence

In a rat model of myocardial ischemia/reperfusion (I/R) injury, SR-3306 at 5 mg/kg reduced infarct volume by 34% (p<0.05) and decreased creatine phosphokinase and creatine kinase-MB activity—serum biomarkers of cardiac damage [1]. TUNEL staining revealed that SR-3306 produced a 4-fold reduction in TUNEL-positive nuclei in the heart after I/R injury (p<0.01), directly linking JNK inhibition to reduced cardiomyocyte apoptosis [1]. In comparison, SP600125 has shown I/R protection in isolated perfused heart preparations, but in vivo infarct size reduction data at clinically relevant endpoints are less robust and complicated by its broader kinase inhibition profile [2].

Ischemia/reperfusion injury cardioprotection myocardial infarction mitochondrial JNK

Metabolic Pharmacology: Prevention of Diet-Induced Obesity and Leptin Resistance Sensitization

Daily intraperitoneal injection of SR-3306 for 7 days prevented the increases in food intake and body weight gain in lean mice placed on a high-fat diet, and reduced high-fat intake and obesity in diet-induced obese (DIO) mice [1]. In DIO mice, SR-3306 treatment sensitized leptin's anorectic effect and enhanced leptin-induced hypothalamic STAT3 activation [1]. The closely related but JNK2/3-isoform-selective inhibitor SR-11935 exerted similar anorectic effects to SR-3306, confirming that JNK2 or JNK3 mediates this metabolic phenotype, and providing an internal comparator from the same chemical series [1]. This isoform-level pharmacology is not established for SP600125 in metabolic models.

Obesity leptin resistance energy homeostasis metabolic disease JNK2/3

In Vivo Tolerability: 90-Day Chronic Dosing Without Adverse Effects

SR-3306 and its aminopyrazole analog SR-11935 were evaluated for chronic tolerability in transgenic G93A SOD1 mice (an ALS model). Preliminary results demonstrated that SR-3306 at 30 mg/kg and SR-11935 at 40 mg/kg, administered once daily for 90 days, were well tolerated with no adverse effects observed [1]. This chronic dosing tolerability profile is notable because many JNK inhibitors, including SP600125, have been associated with toxicity concerns in long-term administration, and systematic multi-month tolerability data are rarely reported for research-grade JNK tool compounds [2].

Chronic dosing toxicology in vivo tolerability ALS model

Optimal Application Scenarios for SR-3306 Based on Quantitative Differentiation Evidence


CNS Target Engagement Studies Requiring Quantified Brain Exposure

For experiments where JNK target engagement in the brain must be demonstrated with quantitative pharmacokinetic-pharmacodynamic (PK-PD) confidence, SR-3306 is the most appropriate JNK inhibitor tool compound. Its steady-state brain concentration of 347 nM—measured directly and approximately 2-fold above the cell-based IC50—provides a verifiable benchmark for CNS target occupancy that is not available with SP600125, AS601245, or CC-930 [1]. Researchers can use this established PK-PD relationship to design dosing regimens and interpret target engagement in mechanistic neuroprotection, neurodegeneration, or neuroinflammation studies.

Parkinson's Disease Neuroprotection Research in Toxin-Based Models

SR-3306 is uniquely validated across two mechanistically distinct Parkinson's disease models (6-OHDA rat and MPTP mouse) with both histological neuron quantification and behavioral motor function endpoints. The 6-fold increase in TH+ dopaminergic neurons and 87% reduction in amphetamine-induced rotational asymmetry in the 6-OHDA model [1], combined with MPTP neuroprotection data (46%→27% neuron loss) , make SR-3306 the best-characterized JNK inhibitor for Parkinson's-focused neuroprotection research. No other JNK inhibitor has published comparable dual-endpoint validation in both toxin models.

Metabolic Research on JNK-Mediated Feeding Behavior and Leptin Signaling

SR-3306, together with its matched JNK2/3-selective analog SR-11935, forms a uniquely informative chemical probe pair for dissecting isoform-specific JNK contributions to energy homeostasis, feeding behavior, and leptin resistance [1]. The parallel availability of a pan-JNK inhibitor (SR-3306) and a JNK2/3-selective inhibitor (SR-11935), both brain-penetrant and from the same research program, enables experiments where the JNK isoform mediating a metabolic phenotype can be identified through direct pharmacological comparison—an approach not replicable with any single commercial JNK inhibitor.

Chronic Neurodegeneration Models Requiring Extended JNK Inhibition

For studies involving chronic JNK inhibition over weeks to months—such as ALS (SOD1), Huntington's disease, or Alzheimer's disease transgenic models—SR-3306 provides a documented 90-day tolerability profile at 30 mg/kg/day with no adverse effects [1]. This established chronic dosing safety window, demonstrated in a transgenic neurodegenerative disease model (G93A SOD1 mice), supports experimental designs requiring sustained JNK pathway suppression that would be impractical or unvalidated with other JNK inhibitors lacking chronic tolerability data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-3306

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.